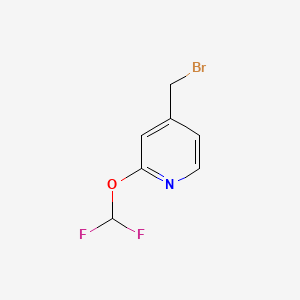

4-(Bromomethyl)-2-(difluoromethoxy)pyridine

Description

4-(Bromomethyl)-2-(difluoromethoxy)pyridine is a halogenated pyridine derivative featuring a bromomethyl (-CH2Br) group at the 4-position and a difluoromethoxy (-OCF2H) group at the 2-position of the pyridine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to its reactive bromomethyl group and the electron-withdrawing difluoromethoxy substituent.

Properties

IUPAC Name |

4-(bromomethyl)-2-(difluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c8-4-5-1-2-11-6(3-5)12-7(9)10/h1-3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWAYWSNGXCTEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60739768 | |

| Record name | 4-(Bromomethyl)-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1268517-84-5 | |

| Record name | 4-(Bromomethyl)-2-(difluoromethoxy)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268517-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-2-(difluoromethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60739768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-(difluoromethoxy)pyridine typically involves the bromination of 4-methyl-2-(difluoromethoxy)pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine radical generated from NBS abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar bromination reactions but on a larger scale. The use of continuous flow reactors could enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-(difluoromethoxy)pyridine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

Oxidation: Formation of 4-(formyl)-2-(difluoromethoxy)pyridine or 4-(carboxy)-2-(difluoromethoxy)pyridine.

Reduction: Formation of 4-methyl-2-(difluoromethoxy)pyridine.

Scientific Research Applications

4-(Bromomethyl)-2-(difluoromethoxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug discovery and development, particularly as a precursor for the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-(difluoromethoxy)pyridine depends on its specific application. In biological systems, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Bromo-4-(difluoromethoxy)pyridine (CAS: 1206984-48-6)

- Structure : Bromo (-Br) at position 2 and difluoromethoxy (-OCF2H) at position 3.

- Molecular Formula: C6H4BrF2NO; Molecular Weight: 224.00 g/mol .

5-(Bromomethyl)-2-(trifluoromethyl)pyridine (CAS: 108274-33-5)

- Structure : Bromomethyl (-CH2Br) at position 5 and trifluoromethyl (-CF3) at position 2.

- Molecular Formula : C7H5BrF3N; Molecular Weight : 240.02 g/mol .

- Key Differences : The trifluoromethyl group is more electron-withdrawing than difluoromethoxy, altering electronic effects on the pyridine ring. This enhances stability but reduces solubility in polar solvents.

4-(Bromomethyl)-2-chloro-3-fluoropyridine (CAS: 1227585-77-4)

- Structure : Bromomethyl (-CH2Br) at position 4, chloro (-Cl) at position 2, and fluoro (-F) at position 3.

- Molecular Formula : C6H4BrClFN; Molecular Weight : 224.46 g/mol .

- Key Differences : Dual halogenation (Cl and F) increases reactivity in cross-coupling reactions but may reduce thermal stability compared to the target compound.

2-(4-Bromomethylphenyl)pyridine (CAS: 52199-24-3)

- Structure : Bromomethyl (-CH2Br) attached to a phenyl ring at position 2 of pyridine.

- Molecular Formula : C12H10BrN; Molecular Weight : 248.12 g/mol .

- Key Differences : The extended aromatic system enhances π-π stacking interactions, making it suitable for materials science applications, unlike the target compound’s pharmaceutical focus.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Notable Features |

|---|---|---|---|---|

| 4-(Bromomethyl)-2-(difluoromethoxy)pyridine | ~240 (estimated) | N/A | N/A | High reactivity via -CH2Br; moderate polarity |

| 2-Bromo-4-(difluoromethoxy)pyridine | 224.00 | N/A | N/A | Lower alkylation potential |

| 5-(Bromomethyl)-2-(trifluoromethyl)pyridine | 240.02 | 218.4 (predicted) | 1.647 | High lipophilicity; thermal stability |

| 4-(Bromomethyl)-2-chloro-3-fluoropyridine | 224.46 | N/A | N/A | Dual halogenation for cross-coupling |

Biological Activity

4-(Bromomethyl)-2-(difluoromethoxy)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the CAS number 1268517-84-5, is characterized by the presence of a bromomethyl group and a difluoromethoxy substituent, which may influence its pharmacological properties.

The molecular formula of 4-(Bromomethyl)-2-(difluoromethoxy)pyridine is C7H6BrF2N O, and its structure can be represented as follows:

This compound is synthesized through various chemical reactions, including substitution and oxidation processes, which can yield different derivatives with varying biological activities.

The biological activity of 4-(Bromomethyl)-2-(difluoromethoxy)pyridine is primarily attributed to its interaction with specific molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, while the difluoromethoxy group may enhance lipophilicity and receptor binding affinity. These properties enable the compound to modulate enzyme activity and influence signaling pathways in biological systems .

Anticancer Activity

Recent studies have indicated that pyridine derivatives, including 4-(Bromomethyl)-2-(difluoromethoxy)pyridine, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit key signaling pathways involved in cancer cell proliferation. The inhibition potency of various analogs has been assessed using cell proliferation assays, revealing promising results for compounds targeting c-Met and VEGFR-2 pathways .

Table 1: Anticancer Activity of Pyridine Derivatives

| Compound | Target | IC50 (μM) |

|---|---|---|

| Compound 9h | c-Met | 0.11 |

| Compound 12d | VEGFR-2 | 0.19 |

| 4-(Bromomethyl)-2-(difluoromethoxy)pyridine | TBD | TBD |

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Inhibitory assays have demonstrated that it can effectively inhibit certain phosphodiesterases (PDEs), which are crucial in regulating intracellular signaling pathways. The half-maximal inhibitory concentration (IC50) values for various derivatives indicate that modifications to the pyridine ring can significantly affect their inhibitory potency .

Table 2: Enzyme Inhibition Potency

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound A | PDE4D | 150 |

| Compound B | PDE4B | 213 |

| 4-(Bromomethyl)-2-(difluoromethoxy)pyridine | TBD | TBD |

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that 4-(Bromomethyl)-2-(difluoromethoxy)pyridine exhibits cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis and inhibition of cell cycle progression.

- Structure-Activity Relationship (SAR) Analysis : SAR studies have revealed that modifications to the bromomethyl and difluoromethoxy groups significantly impact biological activity. For example, replacing the bromine with a different halogen or altering the position of the difluoromethoxy group can enhance or reduce potency against specific targets .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(Bromomethyl)-2-(difluoromethoxy)pyridine, and how can reaction conditions be optimized?

The synthesis typically involves bromination of a pre-functionalized pyridine core. A key approach is the substitution of a methyl group with bromine at the 4-position, followed by introduction of the difluoromethoxy group at the 2-position. For example, Suzuki-Miyaura coupling (using Pd catalysts like [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is effective for installing aryl/heteroaryl groups adjacent to bromomethyl substituents . Optimization includes controlling temperature (e.g., ice bath for exothermic steps) and stoichiometry, as excess brominating agents may lead to side reactions. Catalytic systems with ligands such as bipyridine derivatives enhance regioselectivity .

Q. What safety protocols are critical when handling 4-(Bromomethyl)-2-(difluoromethoxy)pyridine, given its reactive bromomethyl group?

The bromomethyl group is highly reactive and poses risks of alkylation or decomposition. Key protocols include:

- Personal Protective Equipment (PPE): Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.

- First Aid: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

- Storage: Under inert atmosphere (N₂/Ar) at 2–8°C to prevent moisture-induced degradation .

Q. How can researchers confirm the structural integrity of 4-(Bromomethyl)-2-(difluoromethoxy)pyridine using spectroscopic and crystallographic methods?

- NMR: H NMR identifies the bromomethyl (–CH₂Br) singlet at δ 4.3–4.6 ppm and difluoromethoxy (–OCF₂H) as a triplet (J = 70–75 Hz). F NMR shows a characteristic doublet for –OCF₂H .

- X-ray Crystallography: Resolves bond lengths (e.g., C–Br ~1.93 Å) and dihedral angles between pyridine and substituents. Crystallization in petroleum ether/ethyl acetate mixtures yields suitable single crystals .

Advanced Research Questions

Q. How does the electronic nature of the difluoromethoxy group influence the reactivity of 4-(Bromomethyl)-2-(difluoromethoxy)pyridine in cross-coupling reactions?

The difluoromethoxy group (–OCF₂H) is electron-withdrawing due to the electronegativity of fluorine, which polarizes the pyridine ring. This enhances the electrophilicity of the bromomethyl group, facilitating nucleophilic substitutions (e.g., SN2 with amines or thiols). However, steric hindrance from fluorine atoms may reduce coupling efficiency in bulky catalytic systems. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What strategies mitigate competing side reactions during functionalization of the bromomethyl group in complex molecular architectures?

- Protecting Groups: Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) during bromomethyl activation.

- Low-Temperature Reactions: Slow kinetics at –20°C reduce undesired alkylation of sensitive moieties.

- Selective Catalysis: Use palladium/N-heterocyclic carbene (NHC) complexes to direct coupling to specific positions .

Q. How is 4-(Bromomethyl)-2-(difluoromethoxy)pyridine utilized in synthesizing supramolecular or bioactive compounds?

The bromomethyl group serves as a versatile linker for constructing:

Q. What analytical challenges arise in quantifying trace impurities in 4-(Bromomethyl)-2-(difluoromethoxy)pyridine, and how are they addressed?

- HPLC-MS: Detects brominated byproducts (e.g., di-brominated isomers) using reverse-phase C18 columns and ESI+ ionization.

- GC-FID: Monitors volatile impurities (e.g., residual solvents like CH₂Cl₂) with capillary columns (e.g., DB-5) .

Data Contradictions and Resolution

- Reaction Solvents: recommends CH₂Cl₂ for bromination, while uses petroleum ether/ethyl acetate for crystallization. Compatibility depends on step-specific polarity requirements.

- Catalytic Systems: Some protocols use Ni catalysts for reductive coupling (), whereas Pd is preferred for Suzuki reactions (). Choice depends on substrate stability and desired bond formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.